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Compound of Interest

Compound Name:
4'-Hydroxy-3',5'-

dimethylacetophenone

Cat. No.: B1580598 Get Quote

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-
dimethylacetophenone, a substituted aromatic ketone with potential applications in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering in-depth insights into its synthesis, characterization,

and prospective biological significance.

Introduction and Chemical Identity
4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is an

organic compound featuring a phenol ring substituted with an acetyl group and two methyl

groups.[1][2] Its chemical structure, characterized by the strategic placement of these

functional groups, suggests the potential for interesting biological activities, drawing parallels

with other phenolic compounds known for their antioxidant and anti-inflammatory properties.

While the specific discovery and historical timeline of 4'-Hydroxy-3',5'-dimethylacetophenone
are not extensively documented in readily available literature, its synthesis falls within the

broader historical context of the development of aromatic chemistry and named reactions like

the Friedel-Crafts acylation and the Fries rearrangement in the late 19th and early 20th

centuries.[3] The exploration of such reactions on substituted phenols like 2,6-dimethylphenol

would have logically led to the synthesis of this compound.

Table 1: Chemical Identifiers and Properties
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Property Value Source

IUPAC Name
1-(4-hydroxy-3,5-

dimethylphenyl)ethanone
[1]

Synonyms

4-acetyl-2,6-dimethylphenol,

3',5'-Dimethyl-4'-

hydroxyacetophenone

[1][2]

CAS Number 5325-04-2 [1][2]

Molecular Formula C₁₀H₁₂O₂ [1][2]

Molecular Weight 164.20 g/mol [1][2]

Melting Point 151-155 °C [2]

Appearance
White to light beige crystalline

powder
Sigma-Aldrich

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone
The most logical and established synthetic route to 4'-Hydroxy-3',5'-dimethylacetophenone
is through the Fries rearrangement of 2,6-dimethylphenyl acetate.[4][5] This reaction involves

the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring,

catalyzed by a Lewis acid. The para-isomer is the desired product, and its formation can be

favored by controlling the reaction conditions.[4][6]

Causality Behind Experimental Choices
The Fries rearrangement is a powerful tool for the C-acylation of phenols.[4] The choice of a

Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for promoting the reaction.[5]

[6] The reaction temperature plays a significant role in determining the regioselectivity; lower

temperatures generally favor the formation of the para-isomer (thermodynamic product), while

higher temperatures can lead to the ortho-isomer (kinetic product).[4] The use of a non-polar

solvent like nitrobenzene can also influence the product distribution.[7]

An alternative, more environmentally friendly approach involves the use of Brønsted acids like

p-toluenesulfonic acid (PTSA) or methanesulfonic acid, which can also effectively catalyze the
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rearrangement.[5][8]

Experimental Protocol: Fries Rearrangement of 2,6-
Dimethylphenyl Acetate
This protocol describes a plausible synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone
based on the principles of the Fries rearrangement, favoring the formation of the para-isomer.

Step 1: Synthesis of 2,6-Dimethylphenyl Acetate

To a solution of 2,6-dimethylphenol (1 equiv.) in a suitable solvent (e.g., dichloromethane or

toluene), add a base such as pyridine or triethylamine (1.1 equiv.).

Cool the mixture in an ice bath and add acetyl chloride (1.1 equiv.) dropwise with stirring.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude 2,6-dimethylphenyl acetate.

Purify the product by vacuum distillation or column chromatography.

Step 2: Fries Rearrangement to 4'-Hydroxy-3',5'-dimethylacetophenone

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a

reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃)

(1.5 equiv.).

Add a suitable solvent, such as nitrobenzene or dichloromethane.

Cool the suspension to 0-5°C in an ice bath.

Slowly add a solution of 2,6-dimethylphenyl acetate (1 equiv.) in the same solvent to the

cooled suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-

25°C) for several hours to favor the formation of the para-isomer. Monitor the reaction

progress by TLC.

Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a

mixture of crushed ice and concentrated hydrochloric acid.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to yield pure 4'-Hydroxy-3',5'-dimethylacetophenone.

Step 1: Esterification

Step 2: Fries Rearrangement

2,6-Dimethylphenol
Acylation

Acetyl Chloride

2,6-Dimethylphenyl AcetatePyridine Fries Rearrangement
(AlCl3, low temp.)

4'-Hydroxy-3',5'-
dimethylacetophenone

para-selective

Click to download full resolution via product page

Caption: Synthetic pathway for 4'-Hydroxy-3',5'-dimethylacetophenone.

Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 4'-
Hydroxy-3',5'-dimethylacetophenone.

Table 2: Spectroscopic Data
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Technique Observed Features

¹H NMR

Expected signals: a singlet for the acetyl

protons, a singlet for the two aromatic protons, a

singlet for the six methyl protons, and a broad

singlet for the phenolic hydroxyl proton.

(Detailed experimental data from primary

literature is not readily available).

¹³C NMR

PubChem provides a ¹³C NMR spectrum.

Expected signals include those for the carbonyl

carbon, aromatic carbons (substituted and

unsubstituted), methyl carbons, and the acetyl

methyl carbon.[1]

IR Spectroscopy

A broad absorption band for the phenolic -OH

group (around 3300-3500 cm⁻¹), a sharp

absorption for the carbonyl C=O group (around

1650-1680 cm⁻¹), and characteristic absorptions

for the aromatic C-H and C=C bonds.[1]

Mass Spectrometry

Expected molecular ion peak (M⁺) at m/z =

164.08. (Detailed experimental data from

primary literature is not readily available).

Potential Biological Activities and Applications
While direct and extensive studies on the biological activities of 4'-Hydroxy-3',5'-
dimethylacetophenone are limited, the structural similarity to other biologically active

acetophenones provides a strong basis for inferring its potential pharmacological properties.

Inferred Antioxidant and Anti-inflammatory Properties
A structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina

pazcuarensis, has demonstrated significant anti-inflammatory and antioxidant activities.[9][10]

The presence of the phenolic hydroxyl group and the electron-donating methyl groups in 4'-
Hydroxy-3',5'-dimethylacetophenone suggests that it may also possess radical scavenging
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and anti-inflammatory capabilities. The phenolic hydroxyl group can donate a hydrogen atom to

neutralize free radicals, a key mechanism of antioxidant action.

4'-Hydroxy-3',5'-
dimethylacetophenone

Phenolic -OH group Electron-donating
Methyl groups

Potential Antioxidant
Activity

Radical Scavenging Enhances activity

Potential Anti-inflammatory
Activity

Linked mechanism

Click to download full resolution via product page

Caption: Inferred mechanism for potential biological activity.

Potential as a Precursor in Drug Discovery
Substituted acetophenones are valuable precursors in the synthesis of a wide range of

heterocyclic compounds, many of which exhibit significant pharmacological activities.[11] For

instance, a related compound, 4'-Hydroxy-3'-methylacetophenone, has been used to

synthesize heterocyclic compounds with antimycobacterial activity.[12][13] Therefore, 4'-
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Hydroxy-3',5'-dimethylacetophenone represents a promising scaffold for the development of

new therapeutic agents.

Conclusion and Future Directions
4'-Hydroxy-3',5'-dimethylacetophenone is a readily synthesizable compound with significant

potential for further investigation. While its discovery and history are not well-defined, its

synthesis via the Fries rearrangement is a well-established and versatile method. The primary

areas for future research should focus on:

Definitive Biological Screening: A comprehensive evaluation of its antioxidant, anti-

inflammatory, and other potential biological activities is warranted.

Exploration as a Synthetic Intermediate: Its utility as a building block for novel heterocyclic

compounds with therapeutic potential should be explored.

Detailed Spectroscopic Analysis: Full characterization using modern spectroscopic

techniques is necessary to establish a complete and reliable dataset for this compound.

This technical guide provides a solid foundation for researchers and scientists to understand

and further explore the potential of 4'-Hydroxy-3',5'-dimethylacetophenone in various

scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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